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Compound of Interest

Compound Name: 3-Bromo-2,4-dichlorotoluene

Cat. No.: B1273145

A Comprehensive Technical Guide to 3-Bromo-2,4-
dichlorotoluene

An In-depth Analysis for Chemical Research and Development Professionals

Abstract

This technical guide provides a detailed examination of 3-Bromo-2,4-dichlorotoluene, a
polyhalogenated aromatic compound of significant interest in synthetic organic chemistry. As a
versatile intermediate, its unique substitution pattern offers a platform for regioselective
functionalization, making it a valuable building block in the development of complex molecules
for the pharmaceutical, agrochemical, and materials science sectors. This document covers its
nomenclature, chemical structure, physicochemical properties, established synthetic protocols,
reactivity, and critical safety considerations, serving as an essential resource for researchers
and scientists.

Nomenclature and Chemical Structure

3-Bromo-2,4-dichlorotoluene is a substituted toluene molecule, meaning it is a benzene ring
bonded to a methyl group, with additional halogen substituents. The nomenclature is
determined by identifying the parent molecule (toluene) and numbering the ring carbons
starting from the methyl group as position 1. The substituents are then named and numbered to
give the lowest possible locants.
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e |[UPAC Name: 3-Bromo-2,4-dichloro-1-methylbenzene
e Common Name: 3-Bromo-2,4-dichlorotoluene

e CAS Number: 206559-41-3

» Molecular Formula: C7HsBrCl2

e InChl Key: DBWPADILUQENLH-UHFFFAOYSA-N

The structure consists of a central benzene ring. A methyl group is at position 1. Chlorine atoms
are bonded to positions 2 and 4, and a bromine atom is at position 3. This specific arrangement
of electron-withdrawing halogen atoms and an electron-donating methyl group dictates the
molecule's reactivity and electronic properties.

Figure 1: Chemical Structure of 3-Bromo-2,4-dichlorotoluene

Physicochemical and Spectroscopic Properties

The physical and chemical characteristics of 3-Bromo-2,4-dichlorotoluene are summarized
below. These properties are critical for its handling, purification, and use in synthetic

applications.
Property Value Source
CAS Number 206559-41-3
Molecular Formula C7HsBrCl2
Molecular Weight 239.92 g/mol
Purity (Typical) >95%
GHS Hazard Irritant

Spectroscopic Data (Predicted)

Vibrational spectroscopy and Nuclear Magnetic Resonance (NMR) are powerful tools for
confirming the structure of 3-Bromo-2,4-dichlorotoluene.
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e 1H NMR: The aromatic region is expected to show signals between & 7.0-7.8 ppm, with the
precise chemical shifts influenced by the adjacent halogen atoms. The methyl group protons
typically appear in the 6 2.3-2.5 ppm range.

e 13C NMR: Aromatic carbon signals are predicted to fall within the & 120-140 ppm range, with
their positions dictated by the electronic effects of the bromo, chloro, and methyl
substituents.

Synthesis and Reactivity
Core Synthetic Strategy: Electrophilic Aromatic
Substitution

The most direct and common route for synthesizing 3-Bromo-2,4-dichlorotoluene is through
the electrophilic aromatic substitution (EAS) of 2,4-dichlorotoluene. This reaction leverages the
directing effects of the substituents on the starting material to achieve high regioselectivity.

Causality of Experimental Design:

o Starting Material: 2,4-Dichlorotoluene is chosen because the existing substituents guide the
incoming electrophile. The methyl group is an ortho-, para-director and activating, while the
chloro groups are ortho-, para-directors but deactivating. The combined effect directs the
incoming bromine atom to an available position. The C3 and C5 positions are meta to the
methyl group, and ortho/para to the chloro groups. Steric hindrance at C5 from the adjacent
chloro and methyl groups favors substitution at the C3 position.

o Electrophile Generation: Molecular bromine (Brz) itself is not a sufficiently strong electrophile
to react with the deactivated dichlorotoluene ring. A Lewis acid catalyst, such as iron(lll)
bromide (FeBrs) or aluminum bromide (AIBrs), is required. The catalyst polarizes the Br-Br
bond, generating a potent bromonium ion (Br+*) source that readily attacks the aromatic ring.

o Reaction Control: The temperature must be carefully controlled to prevent side reactions,
such as polybromination or isomerization.

Figure 2: Synthetic Workflow for 3-Bromo-2,4-dichlorotoluene
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Experimental Protocol: Bromination of 2,4-
Dichlorotoluene

The following is a representative, self-validating protocol for the laboratory-scale synthesis.

o Reactor Setup: A multi-neck round-bottom flask is equipped with a magnetic stirrer, a
dropping funnel, a condenser, and a gas trap (to neutralize HBr byproduct). The system is
kept under an inert atmosphere (e.g., nitrogen or argon) and protected from moisture.

o Charge Reagents: Charge the flask with 2,4-dichlorotoluene and a catalytic amount of
iron(lll) bromide (FeBrs).

e Bromine Addition: Slowly add a stoichiometric equivalent of liquid bromine via the dropping
funnel to the stirred solution. The reaction is exothermic, and the addition rate should be
controlled to maintain a consistent internal temperature.

e Reaction Monitoring: The reaction progress is monitored by TLC or GC-MS to confirm the
consumption of the starting material. The reaction is typically stirred for several hours at a
controlled temperature (e.g., room temperature or slightly elevated) until completion.

o Workup and Quenching: Upon completion, the reaction mixture is cooled and slowly
guenched by adding a solution of sodium bisulfite or sodium thiosulfate to neutralize any
unreacted bromine.

o Extraction: The organic layer is separated, and the aqueous layer is extracted with a suitable
organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic extracts are
washed with brine
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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